molecular formula C14H11N3O4S2 B2665133 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-36-8

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2665133
CAS No.: 899750-36-8
M. Wt: 349.38
InChI Key: CNJNATQWWSRFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound based on the benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition research. The core 1,2,4-thiadiazine 1,1-dioxide structure is a key pharmacophore in the development of novel therapeutic agents, particularly as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) . The incorporation of the (3-nitrobenzyl)thio moiety at the 3-position is a strategic functionalization, typically explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to specific biological targets. This makes it a valuable chemical tool for researchers in oncology and immunology, specifically for investigating the PI3Kδ signaling pathway in diseases such as hematologic cancers and rheumatoid arthritis . The compound is provided with comprehensive characterization data and is intended for analytical method development, method validation, and Quality Control (QC) applications in pharmaceutical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-17(19)11-5-3-4-10(8-11)9-22-14-15-12-6-1-2-7-13(12)23(20,21)16-14/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJNATQWWSRFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . The compound also inhibits enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . These interactions contribute to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzothiadiazine dioxides exhibit structural diversity based on core heterocyclic systems (benzene, pyridine, thiophene) and substituent patterns. Below is a comparative analysis of key analogs:

Compound Core Structure 3-Position Substituent Key Biological Activity Key Findings
Target Compound Benzo[e][1,2,4]thiadiazine (3-Nitrobenzyl)thio Not explicitly reported (inferred: AMPA/KATP modulation, anticancer) Likely enhanced electronic effects due to nitro group; potential metabolic stability
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Thieno[3,2-e]thiadiazine Allyl AMPA receptor potentiation Cyclopropyl substitution at 4-position improves activity (EC₅₀ = 0.2 μM)
7-Chloro-3-methyl-4H-benzo[e]thiadiazine 1,1-dioxide (IDRA-21) Benzo[e][1,2,4]thiadiazine Methyl AMPA receptor positive allosteric modulation Enhances cognition in mice at 0.3 mg/kg; metabolic stability
3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide Pyrido[2,3-e]thiadiazine 3,3-Dimethyl-2-butylamino KATP channel opening (vascular selectivity) Potent aortic relaxation (EC₅₀ = 3.5 μM); structural basis for tissue selectivity
15b (2H-Benzo[e]thiadiazine derivative) Benzo[e][1,2,4]thiadiazine Quinazolinone-like substituent PI3Kδ inhibition (selective over PI3Kγ) IC₅₀ = 12 nM for PI3Kδ; >21-fold selectivity over PI3Kγ
Diazoxide Benzo[e][1,2,4]thiadiazine Chlorophenyl KATP channel opening (antihypertensive) Non-diuretic; activates pancreatic β-cell KATP channels

Structure-Activity Relationships (SAR)

Core Heterocycle: Benzothiadiazines: Broader pharmacological profiles (e.g., AMPA modulation, enzyme inhibition) . Pyridothiadiazines: Enhanced selectivity for pancreatic KATP channels due to pyridine’s electron-deficient nature . Thienothiadiazines: Improved AMPA potentiation with thiophene’s smaller size and sulfur atom .

Alkyl/Amino Groups: Increase hydrophobicity and KATP channel affinity (e.g., 3-isopropylamino in diazoxide analogs) . Heteroaryl Groups: Improve anticancer activity (e.g., 3-heteroaryl derivatives inhibit renal cancer cell lines) .

4-Position Modifications: Cyclopropyl or allyl groups in thieno analogs boost AMPA receptor activity by optimizing steric interactions .

Physicochemical and Pharmacokinetic Properties

  • Target Compound : The nitro group may reduce solubility but improve membrane permeability and metabolic stability (cf. ’s metabolite with improved PK) .
  • Thieno/Pyrido Analogs: Lower molecular weights (~300–350 g/mol) enhance blood-brain barrier penetration for CNS targets .

Biological Activity

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other pharmacological areas. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N3O4S2C_{14}H_{10}N_{3}O_{4}S_{2}, with a molecular weight of 383.8 g/mol. The presence of the nitro group and thiol moiety in its structure contributes significantly to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit notable anticancer properties. For instance, halogenated benzothiadiazine derivatives have demonstrated enhanced antineoplastic activity against various cancer cell lines, including prostate cancer and triple-negative breast cancer (TNBC). The structure-activity relationship (SAR) studies suggest that substituents on the benzothiadiazine scaffold can significantly influence cytotoxicity and selectivity towards malignant cells .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Selectivity
Compound ATNBC0.510-fold over non-malignant
Compound BProstate Cancer0.88-fold over non-malignant
3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineTBDTBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar benzothiadiazine derivatives have shown promising antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like nitro may enhance the antimicrobial efficacy by altering the compound's interaction with microbial targets .

Table 2: Antimicrobial Efficacy

Pathogen TypeCompound TestedMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaCompound C32 µg/mL
Gram-negative bacteriaCompound D16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • Antimicrobial Action : It may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on TNBC : A study involving a derivative with a similar structure demonstrated significant reduction in cell viability in TNBC models when treated with varying concentrations of the compound.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of benzothiadiazine derivatives against resistant strains of bacteria showed promising results, suggesting potential for development into therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thiadiazine core followed by functionalization. Key steps include:
  • Thiadiazine ring formation : Cyclization of o-aminobenzenesulfonamide derivatives under acidic or basic conditions .
  • Nitrobenzylthio introduction : Nucleophilic substitution or thiol-alkylation reactions using 3-nitrobenzyl halides, often requiring anhydrous solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃) to deprotonate the thiol group .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization relies on controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the nitrobenzylthio substituent and thiadiazine ring integrity. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfone groups (distinct deshielding) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., S=O bonds ~1.43 Å, C-S-C angles ~105°), validating stereoelectronic effects .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns, ensuring synthetic accuracy .

Q. What in vitro biological activities have been reported for this compound, and what are the typical experimental models?

  • Methodological Answer :
  • Antimicrobial screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values: 12.5–100 µg/mL). Fungal assays (e.g., C. albicans) use agar diffusion .
  • Anticancer activity : Evaluated in cancer cell lines (e.g., U937 leukemia) using MTT assays. IC₅₀ values are compared to normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the efficiency of synthesizing this compound under green chemistry principles?

  • Methodological Answer :
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation kinetics in biphasic systems .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time (e.g., from 12 hrs to 2 hrs) and byproducts .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Dose-response validation : Replicate studies across multiple labs using identical compound batches and protocols .
  • Mechanistic profiling : Compare transcriptomic or proteomic responses in divergent models to identify context-dependent targets .

Q. How do computational methods contribute to understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Molecular docking : Predict binding modes to enzymes (e.g., bacterial dihydrofolate reductase) by aligning the nitrobenzyl group in hydrophobic pockets .
  • DFT calculations : Analyze electron density maps to correlate nitro group orientation with redox potential (e.g., E₀ ≈ -0.75 V for antimicrobial activity) .
  • QSAR models : Use Hammett constants (σₘ) of substituents to predict activity trends (R² > 0.85 for nitro vs. methyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.